molecular formula C6H6Cl2N2 B167601 3,4-Dichloro-1,2-phenylenediamine CAS No. 1668-01-5

3,4-Dichloro-1,2-phenylenediamine

Cat. No. B167601
CAS RN: 1668-01-5
M. Wt: 177.03 g/mol
InChI Key: PBVBFKPJZFNFNY-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2-phenylenediamine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a precursor in the production of permanent hair color . It is also known to be a cytotoxic agent that can inhibit certain enzymes in tissue culture .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, the synthesis of o-phenylenediamine involves nitration of 1,4-dichlorobenzene to give 2,5-dichloro-nitrobenzene, which is then reacted with an aqueous ammonium hydroxide solution. The 4-chloro-2-nitraniline obtained is subjected to catalytic hydrogenation to afford the end product .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1,2-phenylenediamine consists of a benzene ring with two chlorine atoms and two amine groups attached. The molecular weight is 177.03 g/mol .


Physical And Chemical Properties Analysis

3,4-Dichloro-1,2-phenylenediamine has a molecular weight of 177.03 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. It has a topological polar surface area of 52 Ų .

Scientific Research Applications

Spectrophotometric Applications

  • Increased Sensitivity for Selenium Detection : 3,4-Dichloro-1,2-phenylenediamine has been found to provide increased sensitivity over 1,2-phenylenediamine for the spectrophotometric determination of selenium, making it a valuable reagent in analytical chemistry (Gotô & Tǒei, 1965).

Phototoxicity Studies

  • Effect on Mutation and DNA Damage : Research on the phototoxicity of phenylenediamine hair dye chemicals, including 3,4-Dichloro-1,2-phenylenediamine, showed that chlorination makes these compounds more photochemically active, leading to DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).

Chemical Synthesis and Reactivity

  • Formation of 1,2-Dihydroquinoxalines : The reaction between o-phenylenediamine derivatives, including 3,4-Dichloro-1,2-phenylenediamine, and certain ketones, leads to the formation of 1,2-dihydroquinoxalines, which have significant applications in organic synthesis (Kolos et al., 1986).

Electrochemical Studies

  • Oxidation Behavior : The electrochemical oxidation behavior of 3,4-Dichloro-1,2-phenylenediamine has been extensively studied, providing insights into its potential applications in electrochemistry and material sciences (Wandlowski et al., 1993).

Carcinogenicity Analysis

  • Structure-Carcinogenicity Correlation : Research has been conducted to understand the correlation between the structure of phenylenediamines, including 3,4-Dichloro-1,2-phenylenediamine, and their carcinogenicity, which is crucial for safety assessments in various applications (Milman & Peterson, 1984).

Pharmaceutical and Medicinal Chemistry

  • Potential in Cytotoxic Agent Design : Studies on cisplatin analogs containing o-phenylenediamine ligands, including 3,4-Dichloro-1,2-phenylenediamine, offer insights for designing more effective cytotoxic agents in cancer treatment (Köckerbauer & Bednarski, 1996).

Coordination Chemistry

  • Formation of Nickel(II) Complexes : The template reaction of 3,4-Dichloro-1,2-phenylenediamine with other compounds leads to the formation of nickel(II) complexes, which have applications in coordination chemistry (Park et al., 1997).

Electrochemical Sensors

  • L-Tyrosine Detection : A novel method using 3,4-Dichloro-1,2-phenylenediamine for the electrochemical detection of L-tyrosine has been developed, demonstrating its utility in biosensing technologies (Li-ya, 2014).

Environmental Chemistry

  • Sequestering Agents for Iron(III) : Compounds derived from 3,4-Dichloro-1,2-phenylenediamine have been studied as sequestering agents for iron(III), highlighting their potential environmental applications (Sanchiz et al., 1997).

Safety And Hazards

3,4-Dichloro-1,2-phenylenediamine is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer .

Future Directions

Future studies should investigate the inhibition of the aggregation/fibrillation process of 3,4-Dichloro-1,2-phenylenediamine, which may yield valuable clinical insights .

properties

IUPAC Name

3,4-dichlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVBFKPJZFNFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445654
Record name 3,4-dichloro-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1,2-phenylenediamine

CAS RN

1668-01-5
Record name 3,4-dichloro-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-Dichloro-6-nitroaniline (20.11 g, 97.14 mmol), Raney-nickel (4.78 g of a 50% slurry in water), and ethanol (250 mL) were combined in an autoclave which was presssurized to 150 psig with hydrogen The resulting reaction mixture was allowed to stir at RT overnight. The mixture was then filtered through a pad of celite, which was subsequently washed with several portions of methanol, and the solvents were removed by rotary evaporation to leave a dark brown solid. The solid was slurried and in hexanes and was collected on a Büchner funnel to afford 16.31 g (95%) of a brown solid. MS (EI): m/z 177.0 (M+H).
Quantity
20.11 g
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reactant
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250 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
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hexanes
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0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

2,3-Dichloro-6-nitroaniline (20.11 g, 97.14 mmol), Raney nickel (Aldrich, Milwaukee, slurry in water, 4.78 g wet), and ethanol (250 mL) were combined in an autoclave which was presssurized to 150 psig with hydrogen. The resulting reaction mixture was allowed to stir at rt overnight. The mixture was then filtered through a pad of Celite, which was subsequently washed with several portions of methanol, and the solvents were removed by rotary evaporation to leave a dark brown solid. The solid was slurried in hexanes and was collected on a Büchner funnel to afford 16.31 g (95%) of a brown solid. MS (EI): m/z 177.0 (M+H); 1H NMR (DMSO-d6) δ: 6.60 (d, J=8.3 Hz, 1H, ArH), 6.49 (d, J=8.4 Hz, 1H, ArH), 4.98 (br s, 4H, overlapping NH2).
Quantity
20.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.78 g
Type
catalyst
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Gotô, K Tôei - Talanta, 1965 - Elsevier
Some 4-substituted 1,2-phenylenediamines have been investigated to ascertain if they provide an increased sensitivity over 1,2-phenylenediamine for the spectrophotometric …
Number of citations: 19 www.sciencedirect.com
R Zou, JC Drach, LB Townsend - Journal of medicinal chemistry, 1997 - ACS Publications
The syntheses of 2,4,6-trichlorobenzimidazole (4a) and 2-bromo-4,6-dichlorobenzimidazole (4b) were accomplished via the 2-amino intermediate (3) using a mild diazotization …
Number of citations: 35 pubs.acs.org
M Tonelli, B Tasso, L Mina, G Paglietti, V Boido… - Molecular …, 2013 - Springer
Twenty benzimidazole derivatives bearing in position 1 a ( $$\omega $$ -tert-amino)alkyl chain (mainly quinolizidin-1-ylmethyl) and in position 2 an aromatic moiety (phenyl, benzyl or …
Number of citations: 9 link.springer.com
M Tonelli, F Novelli, B Tasso, I Vazzana… - Bioorganic & medicinal …, 2014 - Elsevier
A library of eighty-six assorted benzimidazole derivatives was screened for antiviral activity against a panel of ten RNA and DNA viruses. Fifty-two of them displayed different levels of …
Number of citations: 79 www.sciencedirect.com
SJ Brooks - 2006 - eprints.soton.ac.uk
This thesis reports the synthesis and study of the coordination properties of a variety of novel organic anion receptors. A series of receptors based upon 1,2-phenylenediamine with …
Number of citations: 2 eprints.soton.ac.uk
S Iwamatsu, S Murata - Synlett, 2005 - thieme-connect.com
The carbon-carbon bond scission of the fullerene cage offers an open-cage fullerene derivative having an opening on the fullerene surface. This account summarizes our recent studies …
Number of citations: 55 www.thieme-connect.com
RM Moustafa, JA Degheili, D Patra… - The Journal of …, 2009 - ACS Publications
Applications of conjugated organic compounds in the field of electronics and optoelectronics and of pyrene derivatives as fluorescent probes are well established. The synthesis of the …
Number of citations: 33 pubs.acs.org

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